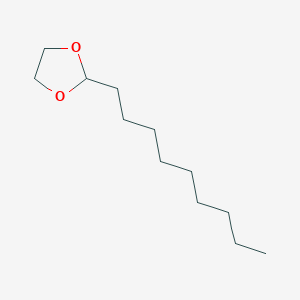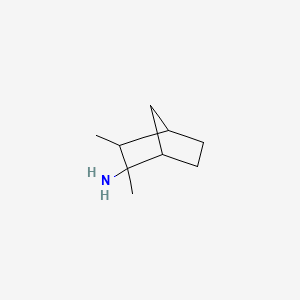
4-Chlorobenzenesulfonamide
Vue d'ensemble
Description
4-Chlorobenzenesulfonamide is a sulfonamide with the molecular formula C6H6ClNO2S . It has a molecular weight of 191.64 g/mol . The compound is also known by other names such as p-Chlorobenzenesulfonamide, Benzenesulfonamide, 4-chloro-, and 4-Chlorophenylsulfonamide .
Synthesis Analysis
The synthesis of 4-Chlorobenzenesulfonamide derivatives involves treating N-alkyl/aryl substituted amines with 4-chlorobenzensulfonyl chloride. This yields N-alkyl/aryl-4-chlorobenzenesulfonamide, which is then derivatized with ethyl iodide, benzyl chloride, and 4-chlorobenzyl chloride using sodium hydride as a base .Molecular Structure Analysis
The IUPAC name for 4-Chlorobenzenesulfonamide is 4-chlorobenzenesulfonamide. The InChI is InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) and the InChIKey is HHHDJHHNEURCNV-UHFFFAOYSA-N . The compound’s structure can be represented by the canonical SMILES string: C1=CC(=CC=C1S(=O)(=O)N)Cl .Applications De Recherche Scientifique
Synthesis and Biological Screening 4-Chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their biological potential, particularly against Gram-negative and Gram-positive bacteria. These compounds have also shown enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
Structural Investigation The molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-chlorobenzenesulfonamide, have been extensively studied using Hartree–Fock (HF) and density functional theory (DFT). These studies are significant for understanding the effects of halogen substituents on the characteristic bands in the spectra of benzenesulfonamides (M. Karabacak et al., 2009).
Anticonvulsant Activity 4-Chlorobenzenesulfonamide has been compared with prototype antiepileptic drugs in rodents, demonstrating effective anticonvulsant properties in various models. It has shown significant efficacy in maximal electroshock seizure models and in preventing seizures induced by pentylenetetrazol (C. Clark & C. McMillian, 1990).
Anticancer Activity N-(Aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro activities against a panel of human cancer cell lines, showing remarkable cytotoxic activity. These compounds have the potential as novel anticancer agents, with specific derivatives demonstrating selectivity and increased cytotoxicity against certain cancer cell lines (A. Bułakowska et al., 2020).
Solubility Studies The solubility of N-chlorobenzenesulfonamide sodium in various solvents like ethanol, water, 1-propanol, and butan-2-ol has been measured, providing essential data for the compound's solid-liquid phase equilibrium behavior. This is vital for understanding its industrial purification processes (Huazhi Xiao et al., 2012).
Carbonic Anhydrase Inhibition Studies on substituted benzenedisulfonamides, including 4-chlorobenzenesulfonamide, have revealed their potential as carbonic anhydrase inhibitors. This characteristic is utilized in the development of compounds with anticonvulsant activities, particularly in increasing cerebral blood flow (P. Cross & B. Gadsby, 1978).
Mécanisme D'action
Target of Action
The primary target of 4-Chlorobenzenesulfonamide is the carbonic anhydrase (CA) isoforms . These enzymes catalyze the hydration of carbon dioxide to bicarbonate and acid protons, playing a crucial role in many biological functions in the human body .
Mode of Action
4-Chlorobenzenesulfonamide interacts with the CA isoforms, binding to them with variable affinities . This interaction inhibits the catalytic activity of the CA isoforms . It’s important to note that even though a drug may be intended to interact with a different (non-CA) protein target, it can still bind to CA isoforms and inhibit their activity .
Biochemical Pathways
The inhibition of CA isoforms by 4-Chlorobenzenesulfonamide affects the carbon dioxide hydration pathway . This can have downstream effects on various biological functions and processes in the body, including respiration and pH regulation .
Result of Action
The inhibition of CA isoforms by 4-Chlorobenzenesulfonamide can lead to changes at the molecular and cellular levels. For instance, it can affect the balance of carbon dioxide and bicarbonate in the body, potentially impacting processes like respiration and pH regulation .
Safety and Hazards
4-Chlorobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is advised to wash off with plenty of water and seek medical advice if irritation persists .
Propriétés
IUPAC Name |
4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDJHHNEURCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052661 | |
| Record name | 4-Chlorobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzenesulfonamide | |
CAS RN |
98-64-6 | |
| Record name | 4-Chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone:* Molecular Formula: C6H6ClNO2S * Molecular Weight: 191.64 g/mol
- IR: Characteristic peaks for sulfonamide groups (S=O stretching, N-H stretching) and aromatic C-H stretching would be observed. [, , ]
- 1H-NMR: Signals corresponding to aromatic protons and the sulfonamide NH proton would be present. [, , ]
- EI-MS: Would show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. [, , ]
A: While 4-Chlorobenzenesulfonamide itself might not be a catalyst in the traditional sense, derivatives like N-(arylseleno)-4-chlorobenzenesulfonamide have demonstrated catalytic activity in the oxidation of alcohols to carbonyl compounds. [] This reaction likely proceeds through a catalytic cycle involving the selenium moiety. [] Further research is needed to explore the full catalytic potential of this compound class.
A: The provided research highlights the use of QSAR (Quantitative Structure-Activity Relationship) studies to correlate the antimicrobial and analgesic activities of N-benzylidene-4-chlorobenzenesulfonamides with their physicochemical parameters. [] This approach aids in predicting the activity of new derivatives based on their structural features. [] Additionally, quantum theory computations and the Quantum Theory of Atoms in Molecules (QTAIM) approach were employed to analyze the hydrogen-bonding interactions in cocrystals of 4-Chlorobenzenesulfonamide derivatives, providing insights into their solid-state behavior. []
A: Modifications to the core structure of 4-Chlorobenzenesulfonamide, particularly at the sulfonamide nitrogen, significantly impact its biological activity. [, , , , ] For example:
- N-alkylation/aralkylation: Introduction of alkyl or aralkyl groups on the sulfonamide nitrogen leads to varied inhibitory activity against enzymes like acetylcholinesterase, α-glucosidase, lipoxygenase, and chymotrypsin. [, , , ]
- N-benzylidene derivatives: Showed promising antimicrobial and analgesic properties. []
- N-hydroxy-N-methyl substitution: Resulted in irreversible carbonic anhydrase inhibition and potential topical activity in reducing IOP. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

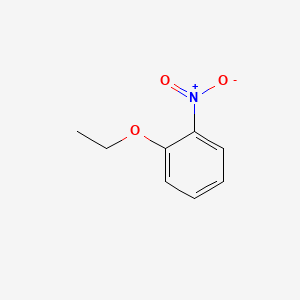
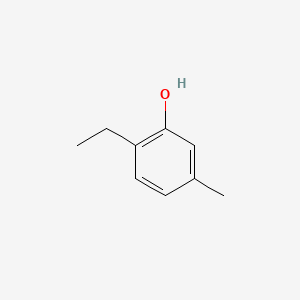



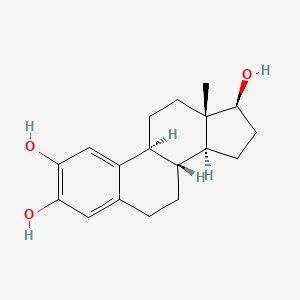
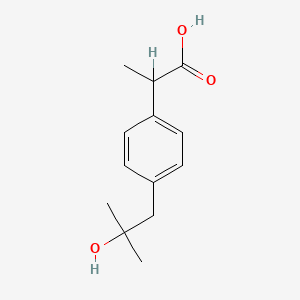
![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)
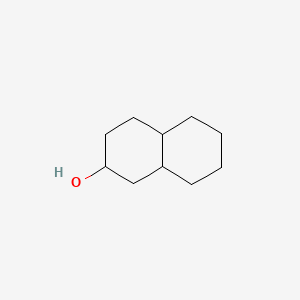
![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)

